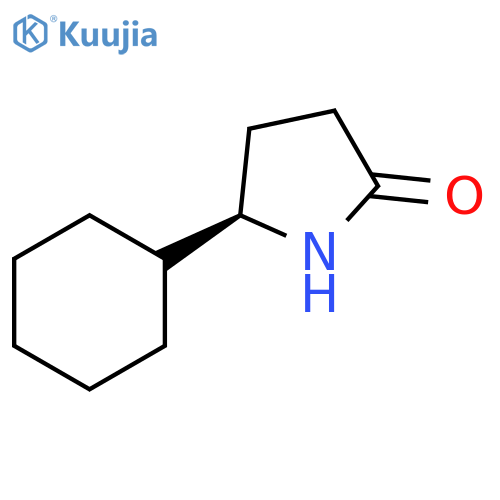

Cas no 872358-02-6 ((5R)-5-Cyclohexyl-2-pyrrolidinone)

(5R)-5-Cyclohexyl-2-pyrrolidinone 化学的及び物理的性質

名前と識別子

-

- (5R)-5-Cyclohexyl-2-pyrrolidinone

- (5R)-5-Cyclohexyl-2-pyrrolidinone,99%e.e.

- (R)-5-cyclohexylpyrrolidin-2-one

-

- インチ: 1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m1/s1

- InChIKey: RKTJTNMGURCVJM-SECBINFHSA-N

- ほほえんだ: N1[C@@H](C2CCCCC2)CCC1=O

(5R)-5-Cyclohexyl-2-pyrrolidinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | 135774-1G |

(5R)-5-Cyclohexyl-2-pyrrolidinone |

872358-02-6 | ≥98%cp,≥99%ee | 1g |

¥1485.00 | 2023-09-15 |

(5R)-5-Cyclohexyl-2-pyrrolidinone 関連文献

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

(5R)-5-Cyclohexyl-2-pyrrolidinoneに関する追加情報

Recent Advances in the Study of (5R)-5-Cyclohexyl-2-pyrrolidinone (CAS: 872358-02-6) in Chemical Biology and Pharmaceutical Research

The compound (5R)-5-Cyclohexyl-2-pyrrolidinone (CAS: 872358-02-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a comprehensive overview of the current state of research, highlighting key discoveries and future directions.

Recent studies have demonstrated that (5R)-5-Cyclohexyl-2-pyrrolidinone serves as a versatile intermediate in the synthesis of bioactive molecules. Its chiral cyclohexyl moiety and pyrrolidinone core make it an attractive scaffold for the development of novel pharmaceuticals. Researchers have successfully utilized this compound in the synthesis of protease inhibitors and modulators of G-protein-coupled receptors (GPCRs), showcasing its broad applicability in drug discovery. The compound's ability to interact with multiple biological targets underscores its potential as a lead structure for further optimization.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists explored the compound's role in inhibiting the activity of serine proteases, a class of enzymes implicated in various diseases, including cancer and inflammatory disorders. The study revealed that derivatives of (5R)-5-Cyclohexyl-2-pyrrolidinone exhibited potent inhibitory effects with high selectivity, suggesting their potential as next-generation therapeutics. Structural-activity relationship (SAR) analyses further elucidated the critical functional groups responsible for the observed bioactivity, providing valuable insights for future drug design efforts.

Another area of interest is the compound's application in central nervous system (CNS) drug development. Preliminary in vivo studies have indicated that (5R)-5-Cyclohexyl-2-pyrrolidinone derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. These findings open new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further pharmacokinetic and toxicological studies are required to assess the safety and efficacy of these compounds in clinical settings.

Recent advancements in synthetic methodologies have also facilitated the large-scale production of (5R)-5-Cyclohexyl-2-pyrrolidinone, addressing previous challenges related to yield and purity. Novel catalytic systems and green chemistry approaches have been employed to optimize the synthesis process, making the compound more accessible for research and industrial applications. These developments are expected to accelerate the exploration of its therapeutic potential and enable the rapid generation of derivative libraries for high-throughput screening.

In conclusion, (5R)-5-Cyclohexyl-2-pyrrolidinone (CAS: 872358-02-6) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent synthetic advancements, position it as a valuable tool for drug discovery. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and evaluating its clinical potential. As the scientific community continues to uncover the multifaceted roles of this compound, it is poised to make significant contributions to the development of novel therapeutics.

872358-02-6 ((5R)-5-Cyclohexyl-2-pyrrolidinone) 関連製品

- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)

- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

- 2418692-43-8({5-(fluoromethyl)-1,2-oxazol-3-ylmethyl}(6-methoxynaphthalen-2-yl)methylamine hydrochloride)

- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)

- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)

- 1337439-07-2(3-Cyclobutylpiperidine)

- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)

- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)

- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)